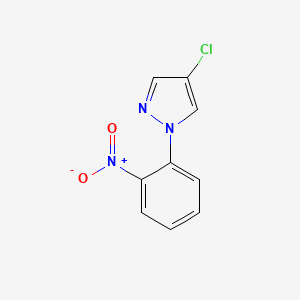

4-chloro-1-(2-nitrophenyl)-1H-pyrazole

Description

Properties

CAS No. |

1245772-37-5 |

|---|---|

Molecular Formula |

C9H6ClN3O2 |

Molecular Weight |

223.61 g/mol |

IUPAC Name |

4-chloro-1-(2-nitrophenyl)pyrazole |

InChI |

InChI=1S/C9H6ClN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H |

InChI Key |

OCQGRMHQAWSOGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Diketone Cyclization

The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones. For 4-chloro-1-(2-nitrophenyl)-1H-pyrazole, 2-nitrophenylhydrazine reacts with chlorinated diketones such as 3-chloropentane-2,4-dione. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) under reflux, yielding the pyrazole ring with inherent chloro and nitrophenyl substituents.

Example Procedure

Post-Cyclization Nitration

Alternatively, the nitrophenyl group is introduced via nitration after pyrazole formation. For example, 1-phenyl-4-chloro-1H-pyrazole is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, selectively yielding the 2-nitro isomer.

Optimization Insights

Chlorination of Pre-Formed 1-(2-Nitrophenyl)-1H-Pyrazole

Thionyl Chloride (SOCl₂) Mediated Chlorination

Chlorination at the pyrazole C4 position is achieved using SOCl₂ in the presence of a base (e.g., DMF). This method is scalable and avoids transition-metal catalysts.

Procedure

-

Reactants : 1-(2-Nitrophenyl)-1H-pyrazole (1.0 eq), SOCl₂ (3.0 eq), DMF (0.25 eq)

-

Solvent : Chloroform or dichloromethane

-

Conditions : Reflux for 8–12 hours

Mechanistic Notes

SOCl₂ acts as both a chlorinating agent and solvent. DMF catalyzes the reaction via Vilsmeier-Haack intermediate formation, directing electrophilic substitution to the C4 position.

Solvent-Free Mechanochemical Chlorination

A green chemistry approach utilizes trichloroisocyanuric acid (TCCA) and silica gel in a ball mill. This method eliminates solvent use and reduces reaction time.

Key Parameters

-

Reactants : 1-(2-Nitrophenyl)-1H-pyrazole (1.0 eq), TCCA (0.4 eq)

-

Additive : Silica gel (200 mg/g substrate)

-

Conditions : Ball milling at 30 Hz for 45–60 minutes

Advantages

One-Pot Multi-Step Synthesis

Sequential Cyclization-Chlorination-Nitration

A streamlined one-pot method combines cyclization, chlorination, and nitration without intermediate isolation. This approach reduces purification steps and improves overall yield.

Representative Protocol

-

Cyclization : 2-Nitrophenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1-(2-nitrophenyl)-1H-pyrazol-5-ol.

-

Chlorination : Phosphorus oxychloride (POCl₃) is added directly to the reaction mixture, replacing the hydroxyl group with chlorine at C4.

-

Work-Up : Quenching with ice water followed by neutralization (NaHCO₃) yields the crude product, purified via column chromatography.

Conditions

Dehydrogenation-Chlorination Coupling

A patent-described method involves dehydrogenation of pyrazolidinone intermediates followed by in situ chlorination.

Steps

-

Pyrazolidinone Formation : 4-Chlorophenylhydrazine reacts with alkyl acrylates in acetone.

-

Dehydrogenation : Oxidizing agents (e.g., air or O₂) convert pyrazolidinone to 4-chloro-3-hydroxy-pyrazole.

-

Chlorination : Thionyl chloride replaces the hydroxyl group, yielding the final product.

Key Data

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | SOCl₂, DMF | Reflux, 8–12 h | 70–85% | High selectivity | Requires toxic solvents |

| Mechanochemical | TCCA, SiO₂ | Ball milling, 45 min | 78–82% | Solvent-free, scalable | Specialized equipment needed |

| One-Pot Multi-Step | POCl₃, Ethanol | 120°C, sequential | 65–72% | Minimal isolation steps | Sensitive to stoichiometry |

| Dehydrogenation-Chlorination | Air, SOCl₂ | 25–50°C, one-pot | 75–80% | High purity, industrial applicability | Longer reaction time |

Challenges and Optimization Strategies

Regioselectivity in Nitration

The 2-nitrophenyl group’s meta-directing nature complicates regioselective nitration. Strategies include:

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

Oxidation: 4-chloro-1-(2-aminophenyl)-1H-pyrazole.

Reduction: 4-amino-1-(2-nitrophenyl)-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 4-chloro-1-(2-nitrophenyl)-1H-pyrazole, exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, including lung cancer cells (A549) and others related to breast and colon cancers. For example, studies have documented that certain pyrazole derivatives can significantly inhibit the proliferation of malignant cells, showcasing their potential as novel anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to interact with pro-inflammatory cytokines, potentially reducing inflammation in conditions such as rheumatoid arthritis and other chronic inflammatory diseases. The inhibition of cytokines like TNF-α and IL-1 has been linked to the therapeutic effects of these compounds .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its structural characteristics allow it to interact effectively with bacterial targets, making it a candidate for developing new antimicrobial agents .

Agrochemical Development

This compound is being explored for its potential use in agrochemicals, particularly as a fungicide and insecticide. The unique chemical structure of this compound allows it to act on specific biological pathways in pests and fungi, thereby enhancing crop protection strategies .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that highlight its versatility as a scaffold for drug development. Methods include dehydrogenation processes that yield high-efficiency results without the need for expensive catalysts .

Case Study: Anticancer Efficacy

A study conducted by Williams et al. demonstrated that pyrazole derivatives could induce apoptosis in A549 lung cancer cells through various mechanisms, including the modulation of Bcl-2 protein levels. This suggests that this compound could be an effective candidate for further development as an anticancer drug .

Case Study: Anti-inflammatory Mechanisms

Research by Bandgar et al. highlighted the anti-inflammatory activity of pyrazole derivatives in carrageenan-induced paw edema tests, comparing their efficacy to established anti-inflammatory drugs like diclofenac sodium. The findings indicated that these compounds could offer similar or superior therapeutic benefits with potentially fewer side effects .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the chloro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent positions and electronic effects of analogous pyrazole derivatives are critical for understanding their behavior. Key comparisons include:

Table 1: Structural and Molecular Data

Key Observations :

- Hydrogen Bonding: Unlike the 2-nitroanilino derivative in , the target compound lacks an amino group, precluding intramolecular hydrogen bonding but allowing for intermolecular interactions via nitro and chloro groups.

Spectroscopic and Physical Properties

NMR and HRMS data for related compounds provide insights into the target compound’s expected characteristics:

Table 2: NMR Data Comparisons

Key Observations :

- The target compound’s aromatic protons (1H NMR) are expected near δ 7.5–8.5 ppm, similar to compound 2n, but split patterns may differ due to the ortho-nitro group’s steric effects.

- The ¹³C NMR signal for the nitro-bearing carbon (C-NO₂) typically appears at ~145 ppm, as seen in compound 2n .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-1-(2-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer :

- Microwave-assisted synthesis : A Mannich-type reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under microwave irradiation (30 seconds) achieves high yields (~98%) by accelerating reaction kinetics .

- Vilsmeier-Haack reaction : Chloroacetyl chloride with a base (e.g., triethylamine) in dichloromethane can introduce acetyl groups to the pyrazole core, though yields may vary (~53%) depending on substituent steric effects .

- Optimization strategies :

- Vary temperature (0–80°C) to balance reactivity and side-product formation.

- Use column chromatography (petroleum ether/ethyl acetate) for purification .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | DMF, POCl₃, 30 sec irradiation | 98% | |

| Vilsmeier-Haack | Chloroacetyl chloride, base | 53% |

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, to prevent nitro group degradation .

- Safety protocols :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards) .

- Avoid inhalation; work in fume hoods with HEPA filters.

- Disposal : Follow EPA guidelines for halogenated waste to minimize aquatic toxicity .

| Hazard | Precautionary Measure | Reference |

|---|---|---|

| Skin irritation | Use nitrile gloves | |

| Environmental toxicity | Neutralize before disposal |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions (e.g., nitro group at δ 8.5–9.0 ppm; pyrazole protons at δ 6.5–7.5 ppm) .

- IR spectroscopy : Identify C=O (1684 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .

- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 238) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction determines dihedral angles between aromatic rings (e.g., 27.4° between pyrazole and nitrophenyl groups), clarifying steric interactions .

- Refinement using riding models (C–H = 0.93 Å) ensures accurate bond-length validation (R factor < 0.08) .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model nitro group electrophilicity and pyrazole ring aromaticity .

- Reaction path search : ICReDD’s algorithms combine computational and experimental data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How can researchers reconcile discrepancies in reported synthetic yields across studies?

- Methodological Answer :

- Data contradiction analysis :

- Compare solvent polarity (e.g., DMF vs. dichloromethane) effects on nitro group stability .

- Evaluate side reactions via LC-MS to identify byproducts (e.g., dehalogenation or ring-opening).

- Factorial design : Use 2³ factorial experiments to test variables (temperature, catalyst, solvent) and isolate dominant factors .

Q. What role does the nitro group play in the electronic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.